4-Nitroisophthalonitrile

Description

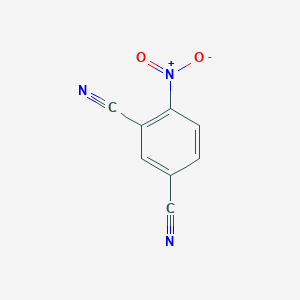

4-Nitroisophthalonitrile (CAS 52054-41-8), also known as 4-Nitro-1,3-benzenedicarbonitrile, is a nitrile-substituted aromatic compound with the molecular formula C₈H₃N₃O₂ . It features two cyano (-CN) groups and one nitro (-NO₂) group on a benzene ring in the 1, 3, and 5 positions, respectively. This compound is primarily recognized as an impurity in the synthesis of Febuxostat, a pharmaceutical agent used to treat hyperuricemia and gout .

Properties

IUPAC Name |

4-nitrobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3N3O2/c9-4-6-1-2-8(11(12)13)7(3-6)5-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINJSPZPARNPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500603 | |

| Record name | 4-Nitrobenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52054-41-8 | |

| Record name | 4-Nitrobenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitroisophthalonitrile can be synthesized through several methods, including the nitration of isophthalonitrile. The typical reaction involves treating isophthalonitrile with a nitrating agent such as nitric acid (HNO₃) under controlled conditions to introduce the nitro group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes, where precise control of temperature, pressure, and reactant concentrations is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Nitroisophthalonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize this compound.

Reduction: Reducing agents like iron (Fe) or hydrogen (H₂) can reduce the nitro group to an amine group.

Substitution: Nucleophilic substitution reactions can occur with various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitro group can produce 4-aminoisophthalonitrile.

Substitution: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitroisophthalonitrile is utilized in several scientific research areas, including chemistry, biology, medicine, and industry.

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.

Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Nitroisophthalonitrile exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

4-Nitrobenzonitrile

- Molecular Formula: C₇H₄N₂O₂ (mono-nitrile derivative).

- Key Features: A simpler analogue with a single cyano group and nitro group in the para position.

- Reactivity: The absence of a second cyano group reduces its ability to participate in cross-linking or polymerization reactions compared to 4-Nitroisophthalonitrile.

- Applications : Used as an intermediate in dyes, agrochemicals, and pharmaceuticals .

4-Hydroxy-2,5,6-Trichloroisophthalonitrile (CAS 28343-61-5)

- Molecular Formula : C₈HCl₃N₂O.

- Key Features: Contains three chlorine atoms, a hydroxyl (-OH) group, and two cyano groups.

- Structural Impact : The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents, while chlorine atoms increase molecular weight and thermal stability.

- Applications : Likely employed in high-performance materials engineering due to its halogenated structure .

N-(4-Dimethylamino-3,5-Dinitrophenyl) Acetonitrile

- Molecular Formula: Not explicitly provided, but features a dimethylamino (-N(CH₃)₂) group and two nitro groups.

- Key Features: The dimethylamino group introduces electron-donating properties, contrasting with the electron-withdrawing nature of nitro groups.

- Reactivity : The combination of substituents facilitates charge-transfer interactions, making it suitable for optoelectronic applications .

4-Nitrophthalimide

- Molecular Formula : C₈H₄N₂O₄.

- Key Features: Replaces cyano groups with an imide ring, retaining the nitro substituent.

- Applications : Used in polymer synthesis (e.g., polyimides) due to its thermal stability and rigidity .

Functional Group Analysis and Substituent Effects

Electron-Withdrawing Groups

- Nitro (-NO₂): Strongly electron-withdrawing, reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance but favoring nucleophilic attacks.

- Cyano (-CN): Moderately electron-withdrawing, stabilizes adjacent charges and facilitates reactions such as nucleophilic additions.

Positional Effects

- Meta vs. Para Substitution: In this compound, the meta arrangement of cyano groups creates a sterically hindered environment, reducing reactivity compared to para-substituted analogues like 4-Nitrobenzonitrile.

Data Table: Comparative Overview

Biological Activity

4-Nitroisophthalonitrile (C9H5N3O2) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article provides a detailed examination of its biological activity, synthesizing findings from multiple studies to present a comprehensive overview.

Chemical Structure and Properties

This compound features a central isophthalonitrile structure with a nitro group (-NO2) attached to one of the aromatic rings. Its molecular formula is C9H5N3O2, and it is characterized by the presence of two cyano groups (–C≡N) which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 175.15 g/mol |

| Melting Point | 150-155 °C |

| Solubility | Soluble in organic solvents |

| Functional Groups | Nitro, Cyano |

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. A study demonstrated its potential in inhibiting protein kinases, which are crucial for cell signaling and proliferation. This inhibition suggests that the compound may serve as a lead for developing new anticancer agents.

- Cell Lines Tested :

- Hep-2 (human larynx carcinoma)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Protein Kinase Inhibition : The compound has been shown to inhibit various protein kinases involved in cell growth and survival pathways.

- Reactive Oxygen Species (ROS) Production : It may induce oxidative stress in cancer cells, leading to apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has displayed antimicrobial activity against several pathogenic bacteria:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Bacillus cereus

The compound's effectiveness against these strains suggests potential applications in developing antimicrobial agents.

Study on Cytotoxic Effects

A recent study evaluated the cytotoxic effects of this compound on Hep-2 cells. The results indicated:

- IC50 Value : Approximately 15 µM after 48 hours of treatment.

- Mechanism : The compound induced apoptosis through ROS-mediated pathways.

Antimicrobial Efficacy Study

Another investigation focused on the antimicrobial properties of the compound:

- Methodology : Disk diffusion method was employed to assess antibacterial activity.

- Results :

- Zone of inhibition against Staphylococcus aureus: 14 mm

- Zone of inhibition against Pseudomonas aeruginosa: 10 mm

These findings highlight the potential dual functionality of this compound as both an anticancer and antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.